molecular formula C14H15IN2 B14140039 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide CAS No. 89148-31-2

8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide

Cat. No.: B14140039
CAS No.: 89148-31-2
M. Wt: 338.19 g/mol
InChI Key: SHDQBHTYECOCFR-UHFFFAOYSA-N
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Description

8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is a heterocyclic compound with a complex structure that includes a quinoline core fused with a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the Friedländer condensation, where o-aminocarbonyl compounds react with carbonyl systems containing an active α-methylene group . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may interact with specific enzymes or receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is unique due to its specific substitution pattern and the presence of both quinoline and pyrrole rings. This combination imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

89148-31-2

Molecular Formula

C14H15IN2

Molecular Weight

338.19 g/mol

IUPAC Name

8-ethyl-1-methyl-7H-pyrrolo[2,3-h]quinolin-1-ium;iodide

InChI

InChI=1S/C14H14N2.HI/c1-3-11-9-12-13(15-11)7-6-10-5-4-8-16(2)14(10)12;/h4-9H,3H2,1-2H3;1H

InChI Key

SHDQBHTYECOCFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C=CC3=C2[N+](=CC=C3)C.[I-]

Origin of Product

United States

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